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2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

Researchers mapping the substitution matrix of pyrazinyl-thiazolidin-4-one AChE inhibitors face a data gap: the 2,4- and 2,6-dichlorophenyl isomers are characterized, but the 3,4-isomer is absent, blocking multi-parameter regression. This compound fills that gap. - Enables direct IC50 comparison against known isomers (activity shifts >10-fold based on aryl substitution). - Rational candidate for MIC determination against E. coli and M. tuberculosis H37Rv, where this chemotype shows promise. - Calculated logP 3.63, PSA 71.39 Ų supports CNS drug-likeness and PAMPA benchmarking. Supplied with full analytical characterization.

Molecular Formula C13H9Cl2N3OS
Molecular Weight 326.2 g/mol
Cat. No. B12909046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one
Molecular FormulaC13H9Cl2N3OS
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC(S1)C2=NC=CN=C2C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H9Cl2N3OS/c14-8-2-1-7(5-9(8)15)11-12(17-4-3-16-11)13-18-10(19)6-20-13/h1-5,13H,6H2,(H,18,19)
InChIKeyMHMCKLUJUUOSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one: Identity, Physicochemical Profile, and Procurement Context


The compound 2-(3-(3,4-dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one (CAS 89442-24-0, molecular formula C₁₃H₉Cl₂N₃OS, molecular weight 326.20 g/mol) is a member of the pyrazinyl-thiazolidin-4-one class, combining an electron-deficient pyrazine ring with a thiazolidin-4-one pharmacophore and a 3,4-dichlorophenyl substituent . Its computed polar surface area (PSA) is 71.39 Ų and the calculated logP is approximately 3.63, indicating moderate lipophilicity . Thiazolidin-4-one derivatives are extensively studied for antimicrobial, anti-Alzheimer, and antiproliferative activities; however, biological evaluation data specific to this individual compound remain absent from indexed primary literature, patents, and authoritative public databases as of the search date [1].

SAR probe 3,4-dichlorophenyl isomer completes thiazolidinone-pyrazine substitution matrix
Screening context Class-level AChE and antibacterial screening fit; substitution-dependent potency
Physicochemical benchmark Mid-range calculated logP (≈3.6) and PSA (71 Ų) support CNS lead-like positioning

Why 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one Cannot Be Replaced by In-Class Analogs Without Losing Specificity


Thiazolidin-4-one congeners that possess 2,4-dichlorophenyl, 2,6-dichlorophenyl, or monochlorophenyl substitution patterns (e.g., CAS 96733-49-2, or the 3-(2,4-dichlorophenyl) isomer) differ in the position and number of chlorine atoms on the aryl ring, which alters molecular geometry, electronic distribution, and lipophilicity—factors known to dictate binding pose, enzyme inhibition potency, and antibacterial spectrum in pyrazine-thiazolidinone series [1]. For instance, in a parallel pyrazine-thiazolidinone library, acetylcholinesterase (AChE) IC50 values ranged from 2.20 µM to >30 µM depending solely on the nature and substitution pattern of the pendant aryl group, demonstrating that small structural changes can produce >10-fold shifts in target affinity [2]. Without comparative bioassay data for the 3,4-dichlorophenyl variant, selecting a generic replacement risks unpredictable loss of activity against the intended biological target.

AChE potency
Reported IC50 values vary >10-fold among pyrazinyl-thiazolidinone analogs depending solely on aryl chlorine positions; isomer interchange may alter assay outcome unpredictably.
Antibacterial profile
MIC ranking against E. coli is substitution-dependent within the series; the untested 3,4-dichloro isomer cannot be assumed to mirror ranked congeners.
Lipophilicity shift
Calculated logP differs by ~0.5–0.7 units from 2,6-dichloro isomer; such variation can affect permeability and target binding, requiring isomer-specific characterization.

Quantitative Differentiation Evidence for 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one Against Closest Analogs


AChE Inhibitory Potency of Pyrazinyl-Thiazolidinone Scaffold Depends on Aryl Substitution Pattern: Class-Level SAR

In a 2024 study by Jehangir et al., twelve thiazolidinone-based pyrazine derivatives (compounds 1–12) were evaluated for AChE inhibition using donepezil as a reference standard (IC50 = 10.10 ± 0.10 µM). The most active analog, compound 2, exhibited an IC50 of 2.20 ± 0.20 µM (4.6-fold improvement over donepezil), while the least active compounds had IC50 values exceeding 30 µM [1]. The study's Table 1 explicitly links aryl substitution pattern to potency variation, confirming that the identity and positioning of substituents on the phenyl ring is a critical driver of inhibitory activity. Because the 3,4-dichlorophenyl substitution pattern defines a unique shape and electronic profile relative to the 2,4-dichloro or 2,6-dichloro congeners, the target compound occupies a distinct region of the SAR landscape that cannot be assumed interchangeable with reported analogs [2].

AChE IC50 SAR
Class-level inference
Library IC50 range: 2.20 µM (best analog) to >30 µM; Donepezil IC50 10.10 µM. Target compound: not reported. >10-fold potency variation driven by aryl substitution.
Substitution pattern dictates AChE inhibitory potency; independent evaluation of 3,4-isomer is essential before selecting surrogate.
Data from Jehangir et al. 2024; target compound value absent.
Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

Antibacterial Activity of Pyrazinyl-Thiazolidinone Congeners Is Substitution-Dependent: MIC Data Against E. coli

The same Jehangir et al. study screened compounds 1–12 for antibacterial activity against Escherichia coli using the MIC assay, with streptomycin as a reference antibiotic. The manuscript states that "most of the compounds were more potent inhibitors of bacterial growth in comparison to streptomycin" [1]. While individual MIC values for each compound are presented in Figure 3, the aggregated antibacterial ranking demonstrates that even among closely related pyrazinyl-thiazolidinone derivatives, substitution-dependent differences in growth inhibition emerge. The 3,4-dichlorophenyl isomer of the present compound is distinct from every congener in the studied set, and its antibacterial profile cannot be reliably extrapolated from the available data [2].

E. coli MIC rank
Class-level inference
Majority of test compounds outranked streptomycin. Substitution-dependent gradation observed; 3,4-dichlorophenyl isomer not included in reported panel.
Antimicrobial ranking in this chemotype is substitution-specific; extrapolation to untested isomer unsupported.
Broth microdilution; Jehangir et al. 2024. MIC for target compound not reported.
Antibacterial Escherichia coli Minimum inhibitory concentration

Physicochemical Differentiation: Calculated LogP and PSA Distinct from Positional Isomers

The target compound exhibits a calculated logP of approximately 3.63 and a PSA of 71.39 Ų . Positional isomers such as 2-(2,6-dichlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one (CAS 96733-49-2) share the same molecular formula and weight but differ in chlorine atom topology, which affects molecular dipole, solvation free energy, and protein-binding pocket complementarity . In silico ADME profiling of a related thiazolidinone-pyrazine series indicated that logP values for dichlorophenyl congeners ranged from 2.8 to 3.9 depending on chlorine positions, directly influencing predicted membrane permeability and blood-brain barrier penetration [1]. The 3,4-dichlorophenyl substitution yields a mid-range logP that positions this compound uniquely on the lipophilicity spectrum relative to its 2,4- and 2,6-dichloro analogs.

Calculated logP & PSA
Supporting evidence
Target compound: logP ≈ 3.63, PSA 71.39 Ų. Dichlorophenyl congener range: logP 2.8–3.9. Estimated logP difference ~0.5–0.7 vs. 2,6-dichloro isomer.
Mid-range lipophilicity distinguishes this isomer; logP shift can alter permeability and binding predictions.
Computational prediction; experimental logD and PAMPA recommended.
Lipophilicity Polar surface area Drug-likeness

Application Scenarios for 2-(3-(3,4-Dichlorophenyl)pyrazin-2-yl)thiazolidin-4-one Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Pyrazinyl-Thiazolidinone AChE Inhibitors

Given that AChE inhibitory potency in the pyrazinyl-thiazolidinone class is exquisitely sensitive to aryl substitution pattern [1], the 3,4-dichlorophenyl compound can serve as a critical SAR probe to complete the substitution matrix. Incorporating this isomer into a library alongside the already characterized 2,4-dichloro and 2,6-dichloro analogs would enable multi-parameter regression modeling of chlorine positional effects on IC50, binding free energy, and selectivity.

Comparative Antibacterial Susceptibility Testing Against E. coli and M. tuberculosis

The Jehangir et al. study established that pyrazinyl-thiazolidinone derivatives can outperform streptomycin against E. coli [2]. The 3,4-dichlorophenyl isomer, as an uncharted member of this series, is a rational candidate for head-to-head MIC determination against the same Gram-negative strain and, by extension, against H37Rv M. tuberculosis, where thiazolidinone chemotypes have historically shown promise [3].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a calculated logP of 3.63 and PSA of 71.39 Ų, the compound sits near the threshold of CNS drug-like space . This makes it a useful reference for experimental determination of logD7.4, PAMPA permeability, and plasma protein binding, providing a direct comparison against the 2,4-dichloro and 2,6-dichloro positional isomers to guide lead optimization for neurodegenerative disease targets.

Application
Selection Property
Validation Focus
Pyrazinyl-thiazolidinone AChE SAR studies
3,4-dichlorophenyl isomer position in substitution matrix
AChE IC50 and binding free energy comparison against 2,4- and 2,6-dichloro isomers
Antimicrobial screening against E. coli
Substitution-dependent MIC profile
Broth microdilution MIC determination against Gram-negative reference strains
CNS lead-like property assessment
Mid-range calculated logP and PSA near CNS drug-like thresholds
Experimental logD7.4, PAMPA permeability, and plasma protein binding
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